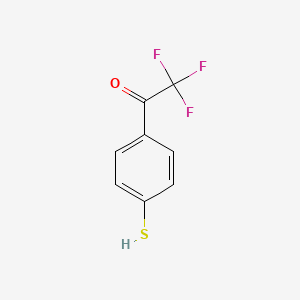
2-Cyclopropyl-6-fluorophenol
Übersicht
Beschreibung
2-Cyclopropyl-6-fluorophenol is a compound that features a phenolic hydroxyl group and a cyclopropyl group attached to a benzene ring which is also substituted with a fluorine atom. The presence of the fluorine atom and the cyclopropyl group can significantly affect the chemical and physical properties of the molecule, potentially making it a candidate for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 2-cyclopropyl-6-fluorophenol can be achieved through various catalytic processes. For instance, the catalytic carbonylative C-H cyclization of 2-arylphenols, which could be a related process, can be performed using a ruthenium-based catalytic system under carbon monoxide pressure to yield 6H-dibenzo[b,d]pyran-6-one compounds . Additionally, palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones has been reported to conveniently synthesize 2-arylphenols . These methods demonstrate the potential routes that could be adapted for the synthesis of 2-cyclopropyl-6-fluorophenol.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-cyclopropyl-6-fluorophenol, such as 2-fluorophenol, has been studied using gas-phase electron diffraction . These studies reveal the influence of substituents like fluorine on the benzene ring, which can lead to the formation of weak intramolecular hydrogen bonds. Such structural features are important as they can affect the reactivity and interaction of the molecule with biological targets or other chemical entities.
Chemical Reactions Analysis
The chemical reactivity of fluorinated cyclopropanes, which are structurally related to 2-cyclopropyl-6-fluorophenol, has been explored in various contexts. For example, reactions of amides with phenol/thiophenol can lead to HF elimination and conjugate addition, demonstrating the reactivity of the cyclopropyl group in the presence of fluorine . Moreover, the synthesis of bromophenol derivatives with a cyclopropyl moiety has shown that ring opening of cyclopropane can occur under certain conditions . These studies provide insights into the types of chemical reactions that 2-cyclopropyl-6-fluorophenol may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropanes are of significant interest. The presence of fluorine atoms imparts polarity and can affect the lipophilicity of the molecule . This is relevant for 2-cyclopropyl-6-fluorophenol, as the fluorine atom could influence its solubility, reactivity, and potential as a pharmacophore. Additionally, the cyclopropyl group contributes to the conformational rigidity of the molecule, which can be advantageous in drug design .
Wissenschaftliche Forschungsanwendungen
Autooxidation Mechanisms
2-Cyclopropyl-6-fluorophenol has been studied for its role in the autooxidation mechanisms of phenol derivatives. Research by Lee et al. (2005) involved the synthesis of cyclopropyl derivatives of phenol to investigate the mechanism of base-catalyzed autooxidation. This study highlighted the formation of phenoxyl radicals as key intermediates in the autooxidation process (Lee et al., 2005).
Transformation in Anaerobic Environments
Genthner et al. (1989) used isomeric fluorophenols, including 2-cyclopropyl-6-fluorophenol, to explore the anaerobic transformation of phenol to benzoate. Their findings indicated the formation of fluorobenzoic acids, demonstrating the compound's reactivity in specific anaerobic conditions (Genthner et al., 1989).
Photochemical Studies
Research on the photochemical behavior of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, provides insights into the photochemistry of 2-cyclopropyl-6-fluorophenol. Studies like those by Mella et al. (2001) reveal the behavior of similar structures under irradiation and their potential transformations (Mella et al., 2001).
Polymerization Processes
The compound's utility in polymerization processes is exemplified by research on the polymerization of 2,5-didodecyl-1,4-dipropynylbenzene using molybdenum catalysts in the presence of 2-fluorophenol. Bly et al. (2005) demonstrated how the phenol and its derivatives influence the degree of polymerization, indicating its potential role in material science (Bly et al., 2005).
Catalysis in Organic Synthesis
2-Cyclopropyl-6-fluorophenol is also significant in catalytic processes. For example, research by Derosa et al. (2018) on the Chan-Lam cyclopropylation of phenols and azaheterocycles demonstrates the relevance of similar cyclopropyl compounds in catalytic reactions (Derosa et al., 2018).
Molecular Structure Studies
Studies on the molecular structure of compounds like 2-fluorophenol and 2,6-difluorophenol, as conducted by Vajda et al. (1993), can provide insights into the structural characteristics of 2-cyclopropyl-6-fluorophenol and its interaction potential (Vajda et al., 1993).
Safety and Hazards
Wirkmechanismus
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Cyclopropyl groups are known to be involved in various biochemical processes, including the biosynthesis of cyclopropane fatty acids . Fluorophenols, on the other hand, have been implicated in a variety of biological processes, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
The presence of a fluorine atom may enhance the compound’s metabolic stability, as fluorine is known to form strong bonds with carbon, making it resistant to metabolic degradation .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-fluorophenol’s action are currently unknown due to the lack of specific studies on this compound .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-6-fluorophenol may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s bioavailability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBHRTFDDOMSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629133 | |
| Record name | 2-Cyclopropyl-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
911817-90-8 | |
| Record name | 2-Cyclopropyl-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B3031903.png)
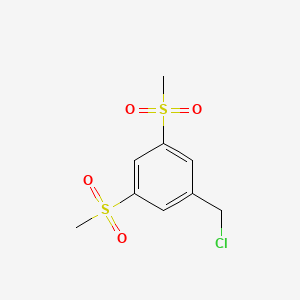

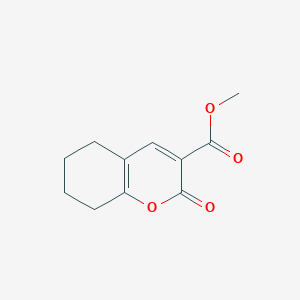
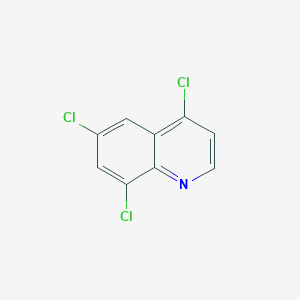


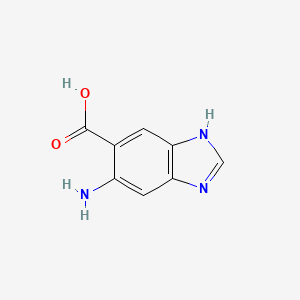
![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)
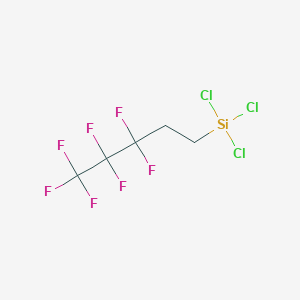
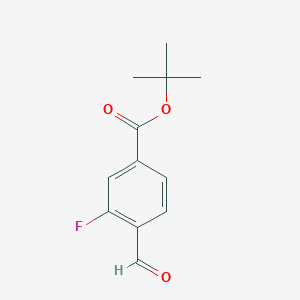
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)
